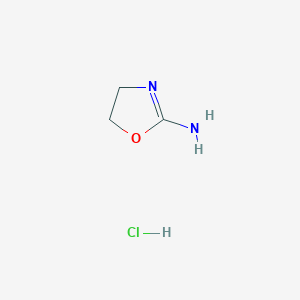

2-Amino-2-oxazoline Hydrochloride

描述

Historical Context and Evolution of 2-Oxazoline Chemistry

The chemistry of oxazolines dates back to the late 19th century. The first synthesis of a 2-oxazoline derivative, specifically 2-amino-2-oxazoline, was reported in 1889. nih.gov Early research laid the groundwork for understanding the fundamental properties and reactivity of this class of heterocyclic compounds. acs.org A significant advancement in the field was the development of the cationic ring-opening polymerization (CROP) of 2-oxazolines, discovered in 1966. nih.gov This polymerization technique allows for the synthesis of poly(2-oxazoline)s, a class of polymers with tunable properties and potential biomedical applications. nih.govnih.gov

Over the decades, the synthesis of 2-oxazolines has been extensively refined, with numerous methods developed to access these versatile structures. wikipedia.orgorganic-chemistry.orgmdpi.com These methods often involve the cyclization of 2-amino alcohols with various functional groups, such as carboxylic acids, nitriles, or aldehydes. wikipedia.orgorganic-chemistry.orgnih.gov The development of catalytic systems, including those based on copper and other transition metals, has further expanded the scope and efficiency of 2-oxazoline synthesis. organic-chemistry.orgnih.gov

Significance of the 2-Amino-2-oxazoline Moiety in Synthetic Methodologies

The 2-amino-2-oxazoline moiety is a valuable building block in organic synthesis due to its unique combination of functional groups. The presence of both an amino group and an oxazoline (B21484) ring imparts specific reactivity that can be exploited in various chemical transformations. ontosight.ai

One of the key applications of chiral 2-oxazolines is in asymmetric catalysis, where they serve as ligands for transition metals. wikipedia.orgnih.govnih.gov The chirality is typically introduced from readily available chiral β-amino alcohols, and the proximity of the stereocenter to the coordinating nitrogen atom allows for effective stereochemical control in a wide range of reactions. wikipedia.orgnih.gov

Furthermore, the 2-amino-2-oxazoline scaffold has been identified as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. mdpi.com This has led to the synthesis and investigation of numerous 2-amino-2-oxazoline derivatives for their potential pharmacological activities, including antidepressant and anorectic effects. nih.govmdma.ch The reaction of 5-substituted 2-amino-2-oxazolines with unsaturated carboxylic esters has been shown to yield bicyclic compounds with potential anti-arrhythmic and hypocholesterolemic activities. nih.gov

Overview of Key Research Trajectories Involving 2-Amino-2-oxazoline Hydrochloride

This compound serves as a stable and readily available starting material for the synthesis of a wide range of derivatives. Its use is prominent in several key areas of research:

Polymer Chemistry: While the direct polymerization of 2-amino-2-oxazoline via CROP is challenging due to the nucleophilic amino group, its derivatives, poly(2-dialkylamino-2-oxazoline)s (PAmOx), have been successfully synthesized. nih.govrsc.org These polymers exhibit thermoresponsive properties, with their hydrophilicity being highly dependent on the side-chain substituents. rsc.orgrsc.org PAmOx and its copolymers are being investigated for their potential as kinetic hydrate (B1144303) inhibitors for natural gas and methane (B114726) hydrates. acs.org

Medicinal Chemistry: The hydrochloride salt is a convenient precursor for the synthesis of pharmacologically active compounds. Research has focused on creating libraries of 2-amino-2-oxazoline derivatives to explore their therapeutic potential. For instance, derivatives have been investigated for their antidepressant properties and as potent anorectic agents. nih.govmdma.chgoogle.com The structural similarity of some derivatives to known drugs has prompted further investigation into their mechanisms of action. nih.gov

Coordination Chemistry: The 2-amino-2-oxazoline ligand can coordinate to metal centers, such as platinum(II), through the endocyclic nitrogen atom. rsc.org The coordination activates the ligand, allowing for subsequent nucleophilic addition reactions. This reactivity opens up avenues for the synthesis of novel organometallic complexes with potential catalytic or material applications.

Table of Research Findings for 2-Amino-2-oxazoline Derivatives

| Derivative Class | Synthetic Approach | Key Research Finding | Potential Application |

| Poly(2-dialkylamino-2-oxazoline)s (PAmOx) | Acylation of linear polyethyleneimine | Thermoresponsive polymers with tunable hydrophilicity. rsc.orgrsc.org | Kinetic hydrate inhibitors, biomaterials. rsc.orgacs.org |

| 5-Aryl-2-amino-2-oxazolines | Reaction of amino alcohols with cyanogen (B1215507) bromide | Potent appetite suppressant activity. mdma.ch | Anorectic agents. mdma.ch |

| Substituted 2-amino-2-oxazolines | Cycloaddition with unsaturated carboxylic esters | Formation of bicyclic oxazolo[3,2-a]pyrimidin-7-ones. nih.gov | Anti-arrhythmic and hypocholesterolemic agents. nih.gov |

| Platinum(II) complexes | Coordination of 2-amino-2-oxazoline to PtCl2 | Activation of the cyanamide (B42294) ligand for nucleophilic addition. rsc.org | Catalysis, materials science. |

| 4,5-dihydro-5-[methyl(4-phenyl-1-piperazinyl)]-2-oxazolamine | Multi-step synthesis | Exhibits an antidepressant profile in preclinical studies. nih.gov | Antidepressant drugs. nih.gov |

Structure

3D Structure of Parent

属性

IUPAC Name |

4,5-dihydro-1,3-oxazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O.ClH/c4-3-5-1-2-6-3;/h1-2H2,(H2,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPBXZZTIWDNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614393 | |

| Record name | 4,5-Dihydro-1,3-oxazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24665-92-7, 375855-07-5 | |

| Record name | 4,5-Dihydro-1,3-oxazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-2-oxazoline Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 2 Oxazoline Hydrochloride and Its Derivatives

Established Reaction Pathways for 2-Amino-2-oxazoline Synthesis

Traditional methods for constructing the 2-amino-2-oxazoline ring system have laid the groundwork for more advanced synthetic strategies. These pathways often rely on fundamental cyclization and rearrangement reactions.

Cyclization Reactions from β-Haloalkylureas

A foundational route to 2-amino-2-oxazolines involves the intramolecular cyclization of β-haloalkylureas. This method typically proceeds by treating a urea (B33335) substituted with a β-haloethyl group with a base. The reaction mechanism involves the deprotonation of the urea nitrogen, followed by an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming the five-membered oxazoline (B21484) ring. The choice of halogen (typically chlorine or bromine) and the reaction conditions can influence the efficiency of the cyclization. The resulting 2-amino-2-oxazoline base is then treated with hydrochloric acid to yield the stable hydrochloride salt.

Routes Involving Sodium Cyanamide (B42294) and Chlorohydrins

The reaction between cyanamide or its salts, like sodium cyanamide, and chlorohydrins (or the corresponding epoxides) provides another direct pathway to the 2-amino-2-oxazoline core structure. For instance, reacting 3-chlorobutanone-2 with cyanamide in the presence of sodium bicarbonate can yield 2-amino-4,5-dimethyl-oxazoline, which can be isolated as its hydrochloride salt. google.com This process leverages the nucleophilicity of cyanamide to react with an electrophilic carbon, followed by cyclization. A patent from 1956 describes the reaction of α-oxyketones with cyanamide in an acidic, neutral, or alkaline medium to produce 2-amino-oxazoles with high yields of 60 to 80%. google.com

Isomerization of 2-Cyanoethyl-1-ammonium Chloride

Historically, one of the earliest reported syntheses of a 2-oxazoline derivative, specifically 2-amino-2-oxazoline, was achieved through the isomerization of the free base of 2-cyanoethyl-1-ammonium chloride in 1889. nih.gov This rearrangement reaction represents an enthalpically driven process where the cyclic imino ether form of the oxazoline is more stable than its linear precursor, providing the thermodynamic driving force for the transformation. nih.gov This early work highlighted the inherent stability of the 2-oxazoline ring system and established a fundamental, albeit less commonly used today, synthetic route. nih.gov

Contemporary and Optimized Synthetic Strategies

Modern synthetic chemistry has driven the development of more efficient, versatile, and environmentally benign methods for preparing 2-amino-2-oxazoline derivatives. These strategies often focus on improving yields, reducing reaction times, and expanding substrate scope through one-pot procedures and catalysis.

One-Pot Synthesis Approaches

One-pot syntheses have become highly attractive as they minimize purification steps, save time, and reduce waste. Several one-pot strategies for 2-oxazoline synthesis have been developed, which can be adapted for 2-amino substituted derivatives.

A facile one-pot method involves the reaction of carboxylic acids with 2-chloroethyl isocyanate, catalyzed by a weak organic base such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The reaction proceeds through an initial amide bond formation, followed by an intramolecular cyclization to yield the 2-oxazoline ring. researchgate.net This method is noted for its tolerance of a wide variety of functional groups and can be significantly accelerated using microwave irradiation. researchgate.net Another powerful one-pot approach involves the dehydrative cyclization of N-(2-hydroxyethyl)amides, which can be formed in situ from carboxylic acids and amino alcohols. mdpi.com

Metal-Catalyzed Synthetic Routes

The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds, including 2-oxazolines. These methods often offer high efficiency, selectivity, and milder reaction conditions compared to classical approaches.

Various metal catalysts have been employed effectively:

Palladium: Three-component coupling reactions of aryl halides, amino alcohols, and tert-butyl isocyanide under palladium catalysis provide an efficient route to a range of oxazolines in excellent yields. organic-chemistry.org

Copper: Copper-N-heterocyclic carbene (NHC) complexes have been used to catalyze the reaction of nitriles with amino alcohols, affording 2-substituted oxazolines under milder conditions than previously reported methods. organic-chemistry.org Additionally, Cu(OTf)₂ has been found to be an effective Lewis acid for promoting the isomerization of 3-amido-2-phenyl azetidines into 2-oxazolines. nih.gov

Zinc and Iron: Lewis acids such as Zinc Chloride (ZnCl₂) and Iron(III) Chloride (FeCl₃) can mediate the synthesis of 2-oxazolines. organic-chemistry.orgwikipedia.org ZnCl₂ has been historically used to generate oxazolines from nitriles at high temperatures. wikipedia.org More recently, ZnI₂ and FeCl₃ have been shown to mediate the cyclization of acetylenic amides to form 2-oxazolines under mild conditions. organic-chemistry.org

Molybdenum: A Mo(VI) dioxide complex has been shown to catalyze oxazoline formation effectively, tolerating a broad range of functional groups and facilitating the synthesis of chiral ligands and pharmaceutical intermediates. organic-chemistry.org

These metal-catalyzed routes are particularly valuable for creating libraries of substituted 2-oxazoline derivatives for various applications, including asymmetric catalysis, where chiral oxazoline-containing ligands are paramount. wikipedia.orgnih.gov

Table of Mentioned Chemical Compounds

Zinc Chloride (ZnCl2) Catalysis in 2-(aminophenyl)-2-oxazoline Formation

Zinc chloride (ZnCl₂), a versatile and cost-effective Lewis acid, serves as an effective catalyst in various heterocyclic syntheses. While direct literature on ZnCl₂-catalyzed formation of 2-(aminophenyl)-2-oxazoline is specific, the role of zinc salts in related transformations provides a strong basis for its application. For instance, zinc salts like zinc iodide (ZnI₂) have been shown to mediate the regiocontrolled synthesis of 2-oxazolines from the cyclization of acetylenic amides under mild conditions. organic-chemistry.org

The catalytic action of ZnCl₂ in the formation of 2-(aminophenyl)-2-oxazoline from appropriate precursors, such as an aminophenyl nitrile and an aminoalcohol, can be mechanistically inferred. The Lewis acidic zinc center coordinates to the nitrogen atom of the nitrile group, enhancing its electrophilicity. This activation facilitates the intramolecular nucleophilic attack by the hydroxyl group of the aminoalcohol, leading to the formation of the oxazoline ring after subsequent proton transfer and cyclization steps. This catalytic approach is noted for its high efficiency and tolerance of various functional groups. researchgate.netorganic-chemistry.org The use of ZnCl₂ promotes domino reactions, for example, in the synthesis of 1,3-benzoxazin-4-ones from 2-hydroxybenzonitriles and ketones, showcasing its utility in constructing oxygen- and nitrogen-containing heterocycles from nitrile precursors. chemscene.com

Palladium (Pd) Catalysis in C-C Bond Formation

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with high precision and efficiency. researchgate.netnih.gov In the context of 2-amino-2-oxazoline derivatives, these methods are pivotal for introducing a wide range of functional groups, thereby diversifying the chemical space of these compounds. The oxazoline ring itself can act as a directing group or be part of a larger ligand structure that facilitates catalysis. wikipedia.org

Prominent examples of Pd-catalyzed reactions include the Suzuki and Sonogashira couplings. For instance, 4-bromo-substituted 6H-1,2-oxazines can be coupled with various arylboronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) to yield 4-aryl- and 4-alkynyl-substituted oxazines, respectively. wikipedia.org These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, along with a base like sodium carbonate. wikipedia.org

Furthermore, oxazoline-containing ligands, particularly chiral bisoxazoline (BOX) ligands, are widely used in asymmetric catalysis. wikipedia.org The synthesis of functionalized oxazolines can also be achieved through tandem reactions, where palladium catalysis drives a cascade of bond-forming events to construct complex polycyclic scaffolds containing the oxazoline moiety from simpler starting materials like O-acyl cyanohydrins and arylboronic acids. researchgate.net

Table 1: Palladium-Catalyzed C-C Bond Formation on Oxazine Scaffolds

| Coupling Reaction | Reactants | Catalyst System | Product Type | Yield (%) |

| Suzuki Coupling | 4-bromo-6H-1,2-oxazine, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-phenyl-6H-1,2-oxazine | 77-82% |

| Sonogashira Coupling | 4-bromo-6H-1,2-oxazine, Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-alkynyl-6H-1,2-oxazine | Good |

| Sonogashira Coupling | 4-bromo-6H-1,2-oxazine, Trimethylsilylethyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-alkynyl-6H-1,2-oxazine | Good |

Copper (Cu)-NHC Complex-Mediated Synthesis from Nitriles and Aminoalcohols

The synthesis of 2-substituted oxazolines from nitriles and aminoalcohols has been significantly improved by the use of copper-N-heterocyclic carbene (Cu-NHC) complexes as catalysts. organic-chemistry.orgmdpi.com This methodology offers a more sustainable and efficient alternative to traditional methods, which often require harsh conditions or wasteful stoichiometric reagents. mdpi.comacs.org

Research has demonstrated that a [Cu(Cl)(IPr)] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) complex, in combination with a substoichiometric amount of a base like sodium acetate (B1210297) (NaOAc), effectively catalyzes the reaction. mdpi.com The process is often conducted under solvent-free conditions at elevated temperatures (e.g., 100°C), minimizing waste and simplifying purification. mdpi.com This method shows broad substrate scope, accommodating a variety of aromatic and heteroaromatic nitriles, although sterically hindered substrates may exhibit lower reactivity. mdpi.com The Cu-NHC catalyzed approach is scalable and aligns with green chemistry principles by reducing reactant excess and avoiding hazardous solvents. mdpi.com

Table 2: Cu-NHC Catalyzed Synthesis of 2-Substituted Oxazolines

| Nitrile Substrate | Aminoalcohol | Catalyst System | Yield (%) |

| Benzonitrile | 2-Aminoethanol | [Cu(Cl)(IPr)], NaOAc | up to 95% |

| Electron-withdrawing Nitriles | 2-Aminoethanol | [Cu(Cl)(IPr)], NaOAc | Good-Excellent |

| Heteroaromatic Nitriles | 2-Aminoethanol | [Cu(Cl)(IPr)], NaOAc | Good-Excellent |

| ortho-Substituted Benzonitriles | 2-Aminoethanol | [Cu(Cl)(IPr)], NaOAc | Hindered |

Green Chemistry Principles in 2-Oxazoline Hydrochloride Synthesis

The integration of green chemistry principles into synthetic routes for 2-oxazoline hydrochloride is a key area of contemporary research, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and higher atom economy.

Water or Organic Solvent-Based Reactions with Carbonates

A significant advancement in green synthesis is the use of water as a reaction medium. nih.gov For example, 2-oxazolines can be prepared from aromatic aldehydes and 2-aminoethanol in water at room temperature using reagents like pyridinium (B92312) hydrobromide perbromide. organic-chemistry.org Another environmentally benign approach involves the reaction of a 2-haloethylamine salt, such as 2-chloroethylamine (B1212225) hydrochloride, with a carbonate base (e.g., potassium carbonate, sodium carbonate) in water or a green organic solvent like ethanol (B145695). google.com This method proceeds under mild temperature conditions (2-60°C) and can produce high yields (over 90%) of the corresponding 2-oxazolinone, a related heterocyclic structure. google.com The use of readily available, inexpensive starting materials and the avoidance of harsh conditions or toxic reagents highlight the economic and environmental advantages of this strategy. google.com

Ultrasonication Methods for Enhanced Reaction Efficiency

Ultrasonication has emerged as a powerful tool in green chemistry for accelerating reaction rates, improving yields, and reducing energy consumption. researchgate.net The application of ultrasound to the synthesis of oxazoline and related heterocycles has been shown to be highly effective. nih.gov For instance, the one-pot synthesis of 2-substituted oxazolines has been successfully achieved using trichloroisocyanuric acid (TCCA) under ultrasonic irradiation in an aqueous ethanol medium. nih.gov Compared to conventional stirring methods that may take several hours, ultrasound-assisted synthesis can often be completed in minutes, offering a significant reduction in reaction time and energy usage. researchgate.netnih.gov This enhancement is attributed to the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature zones, leading to a dramatic increase in reaction rates. researchgate.net

Synthesis of Functionalized 2-Amino-2-oxazoline Precursors

The synthesis of functionalized 2-amino-2-oxazoline precursors is fundamental to accessing a diverse library of derivatives for various applications. The choice of precursor dictates the final substitution pattern on the oxazoline ring.

A primary route involves the cyclization of N-(2-hydroxyethyl)amides, which are themselves typically prepared from the reaction of a carboxylic acid or its derivative with a 2-aminoalcohol. mdpi.comnih.gov These N-(2-hydroxyethyl)amide precursors can then be cyclized using various dehydrating agents or catalytic methods. A green approach promoted by triflic acid allows for the dehydrative cyclization of these amides, generating water as the only byproduct. mdpi.com

Another versatile strategy starts with nitriles and aminoalcohols, which are condensed in the presence of a catalyst, such as the previously mentioned Cu-NHC complexes, to form the 2-substituted oxazoline ring directly. organic-chemistry.org For the synthesis of specifically 2-amino-2-oxazolines, precursors like N-(2-hydroxyethyl)cyanamide could be envisioned. Furthermore, existing 2-amino-2-oxazoline scaffolds can be functionalized. For example, 5-substituted 2-amino-2-oxazolines can undergo cycloaddition reactions with unsaturated carboxylic esters to yield more complex bicyclic structures like 2,3,5,6-tetrahydro-7H-oxazolo[3,2-a]pyrimidin-7-ones. nih.gov The synthesis of chiral precursors, often derived from optically pure amino acids, is crucial for their application in asymmetric catalysis. wikipedia.orgmdpi.com

Strategies for Incorporating Specific Substituents

The functionalization of the 2-amino-2-oxazoline scaffold is crucial for modulating its chemical and biological properties. Strategic incorporation of substituents at various positions of the oxazoline ring allows for the synthesis of a diverse library of derivatives. These modifications are typically achieved by selecting appropriately substituted starting materials.

One of the most direct methods involves the cyclization of substituted β-amino alcohols with cyanogen (B1215507) bromide. mdma.ch This approach allows for the introduction of substituents at the 4- and 5-positions of the oxazoline ring. For instance, the synthesis of 2-amino-5-aryl-2-oxazolines, which have shown potential as appetite suppressants, begins with the corresponding aryl-substituted 1,2-amino alcohols. mdma.ch A study on structure-activity relationships revealed that substitutions on the benzene (B151609) ring could significantly augment activity; for example, a p-chloro or p-fluoro substituent on the 5-phenyl group resulted in compounds with greater potency. mdma.ch

The general synthetic pathway for these derivatives involves the reaction of a substituted amino alcohol with cyanogen bromide, which leads to an intermediate hydroxy cyanamide that spontaneously cyclizes. mdma.ch Major structural changes, such as creating a fully aromatic oxazole (B20620) ring or adding substituents at the 4-position, have been shown to cause a loss of certain biological activities. mdma.ch

Further derivatization can be achieved through N-substitution on the 2-amino group or by creating more complex architectures. For example, cyclohexyl and norbornyl analogues have been synthesized where a propyl group was replaced by various phenylalkyl substituents. nih.gov These strategies are often guided by receptor-ligand modeling to design molecules with specific activities. nih.gov The synthesis of chiral 2-oxazolines, which are valuable as ligands in asymmetric catalysis, often starts from optically pure amino acids that are reduced to chiral amino alcohols. wikipedia.org This preserves the stereochemistry at the carbon adjacent to the ring nitrogen, influencing the selectivity of catalytic processes. wikipedia.org

The versatility of synthetic methods allows for the incorporation of a wide range of functional groups. Metal-free syntheses from nitriles and amino alcohols tolerate various motifs, including azoles and other heterocycles. organic-chemistry.org Other methods, such as palladium-catalyzed three-component couplings of aryl halides, amino alcohols, and isocyanides, also provide routes to diverse oxazoline derivatives. organic-chemistry.org

Table 1: Examples of Substituted 2-Amino-2-oxazoline Derivatives and Synthetic Strategies

| Substituent Position | Substituent Type | Starting Materials | Synthetic Method | Reference |

|---|---|---|---|---|

| 5-Position | Aryl (e.g., p-chlorophenyl, p-fluorophenyl) | Substituted 1-phenyl-2-aminoethanol | Reaction with cyanogen bromide | mdma.ch |

| 2-Amino Group (N-Substituted) | Phenylalkyl | Substituted amino alcohol, N-substituted cyanamide or equivalent | Cyclization reaction | nih.gov |

| 4- and 5-Positions | Alkyl, Aryl | Substituted 3-amido-2-phenyl azetidines | Acid-catalyzed isomerization (e.g., using Cu(OTf)₂) | nih.gov |

| 2-Position | Aryl, Heteroaryl, Alkyl | Amino alcohol and corresponding nitrile | Metal-free thermal cyclization or Cu-NHC catalysis | organic-chemistry.org |

Synthesis via Ring-Opening of Epoxides and Related Intermediates

A powerful and versatile strategy for constructing the 2-amino-2-oxazoline core and its derivatives involves the ring-opening of epoxides. This method is advantageous as epoxides are readily available in a wide variety of substitution patterns and stereochemistries. The synthesis can proceed through a two-step sequence or, in some cases, a more direct one-pot reaction.

The most common approach is a two-step process. First, an epoxide undergoes a nucleophilic ring-opening reaction with an amine or an ammonia (B1221849) equivalent to produce a β-amino alcohol. rroij.com This aminolysis reaction is often catalyzed by acids or metal salts to facilitate the opening of the strained epoxide ring. The reaction is typically highly regioselective, with the nucleophile attacking the less sterically hindered carbon atom. rroij.com For cyclic epoxides, the reaction is also anti-stereoselective, yielding a trans-β-amino alcohol. rroij.com The resulting β-amino alcohol is then cyclized, often using cyanogen bromide as previously described, to form the 2-amino-2-oxazoline ring. mdma.ch This sequence allows the substitution pattern of the initial epoxide to be directly translated into the substitution pattern of the final product.

Alternatively, a more direct synthesis of the oxazoline ring from epoxides has been developed. This method involves the reaction of an epoxide with a nitrile, such as acetonitrile (B52724) or benzonitrile, in the presence of a Lewis acid catalyst like boron trifluoride–ether complex. rsc.org This reaction directly forms the 2-substituted-2-oxazoline ring in a single step. The yield of this reaction is often significantly higher compared to using other catalysts like sulfuric acid or tin(IV) chloride. rsc.org The mechanism involves the Lewis acid activating the epoxide, followed by nucleophilic attack by the nitrile nitrogen and subsequent cyclization. The choice of nitrile determines the substituent at the 2-position of the resulting oxazoline.

The use of epoxides as precursors is a cornerstone in the synthesis of many complex molecules and pharmaceutical intermediates. mdpi.com For example, the ring-opening of a key epoxide intermediate with an amino-ester was a crucial step in the synthesis of certain therapeutic agents. mdpi.com The reaction conditions can be optimized to achieve high yields and regioselectivity. For instance, magnesium salts have been used to facilitate the ring-opening of epoxides with secondary amine hydrochlorides, where the salt first neutralizes the amine and the resulting magnesium species acts as a Lewis acid to activate the epoxide. mdpi.com

Table 2: Synthesis of Oxazoline Precursors and Rings from Epoxides

| Epoxide Precursor | Reagents | Catalyst / Conditions | Intermediate / Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Various Epoxides | Aromatic Amines | Heteropoly acid in water | β-Amino alcohols | Mild, clean, and efficient synthesis of precursors | rroij.com |

| Various Epoxides | Acetonitrile or Benzonitrile | Boron trifluoride–ether complex | 2-Substituted-Δ²-oxazolines | Direct one-step synthesis of the oxazoline ring | rsc.org |

| Cyclic Epoxides | Amines | Zirconium(IV) chloride | trans-β-Amino alcohols | High anti-stereoselectivity in precursor synthesis | rroij.com |

| Terminal Epoxide | Secondary Amine Hydrochloride | (t-BuO)₂Mg | Substituted β-Amino alcohol | Lewis acid-assisted ring-opening | mdpi.com |

Mechanistic Investigations of 2 Amino 2 Oxazoline Reactivity and Transformations

Tautomerism and Conformational Dynamics

The structure and stability of 2-amino-2-oxazoline are significantly influenced by tautomerism and conformational flexibility.

Imino-Amine Tautomerism in Solution

2-Amino-2-oxazoline can exist in two tautomeric forms: the amino form and the imino form. Theoretical studies have consistently shown that the amino tautomer is more stable than the imino tautomer. researchgate.netnih.gov This preference is supported by experimental observations, where monodentate 2-amino-oxazoline ligands typically bind metal ions through the ring nitrogen atom in their neutral amino form. nih.gov However, the equilibrium between these two forms can be influenced by the surrounding environment. Solvation, for instance, tends to shift the equilibrium towards the imino species. researchgate.net

Upon metal ion chelation, a notable shift in this equilibrium can occur. For example, a tetradentate tripodal ligand incorporating 2-amino-oxazoline moieties was observed to tautomerize to its imino form upon binding to a metal ion. nih.gov This transformation results in the formation of oxazolidine (B1195125) rings, a change supported by analysis of N-C bond lengths. nih.gov

Influence of Substituents on Tautomeric Equilibrium

The nature and position of substituents on the 2-amino-2-oxazoline ring can significantly impact the tautomeric equilibrium. Studies on related heterocyclic systems, such as aminothiazoles and aminopurines, provide insights into these effects. For instance, in aminothiazoles, electron-donating groups like a methyl group at specific positions can increase the proportion of the imino form, although the amino tautomer generally remains predominant. researchgate.net Conversely, an electron-withdrawing group attached to the exocyclic nitrogen can favor the imino form by increasing the acidity of the exocyclic amino group, thereby facilitating hydrogen transfer to the endocyclic nitrogen. researchgate.net

In the case of aminopurines, the position of an amino substituent and the tautomeric form of the purine (B94841) ring itself are key determinants of how solvation affects the substituent's electron-donating strength and geometry. mdpi.com The presence of repulsive or attractive interactions between the amino group and adjacent ring nitrogens can either amplify or diminish the effects of the solvent. mdpi.com Furthermore, substitution can alter the preferred tautomeric form compared to the unsubstituted parent molecule. nih.gov

Molecular and Quantum Mechanics Calculations on Tautomeric Species

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the energetic and structural details of 2-amino-2-oxazoline tautomers. Calculations at various levels of theory, such as B3LYP/6-311+G(d,p) and MP2/6-311+G(d,p), have consistently predicted the amino tautomer to be more stable than the imino form, with iminozation free energies ranging from 5 to 14 kJ/mol. researchgate.net

These computational studies also reveal that the five-membered ring in both tautomers adopts a non-planar, half-chair conformation. researchgate.net The degree of non-planarity can differ between the tautomers. Furthermore, the stability of the different isomers is often enhanced by the formation of intramolecular hydrogen bonds. researchgate.net For instance, in the (Z)-isomers of 2-imino-2-oxazolidine, which are generally more stable than the (E)-isomers, an intramolecular hydrogen bond can form between the exocyclic imino group and the ring's oxygen atom. researchgate.net

The table below summarizes the calculated relative energies of the amino and imino tautomers of 2-amino-2-oxazoline.

| Tautomer | Calculation Level | Relative Energy (kJ/mol) |

| Amino | B3LYP/6-311+G(d,p) | 0.0 |

| Imino (Z) | B3LYP/6-311+G(d,p) | 10.5 |

| Imino (E) | B3LYP/6-311+G(d,p) | 18.2 |

This table presents a simplified representation of theoretical data. Actual values may vary depending on the specific computational methods and parameters used.

Reaction Mechanisms of Cyclization and Ring Formation

The formation of oxazoline (B21484) rings, including 2-amino-2-oxazoline derivatives, often proceeds through cyclization reactions.

Detailed Steps of 2-Aminooxazole Formation

The formation of 2-aminooxazole, a related and important compound, provides a model for understanding the cyclization processes involving 2-amino-2-oxazoline precursors. One prebiotic synthesis scenario involves the reaction of glycolaldehyde (B1209225) and cyanamide (B42294). researchgate.netnih.gov While this reaction can yield 2-aminooxazole, it often results in a complex mixture of products. researchgate.net

Theoretical studies using density functional calculations have investigated the detailed mechanism of 2-aminooxazole formation. nih.gov These calculations highlight the crucial role of phosphate (B84403) catalysis, not only in the cyclization and subsequent dehydration steps as previously thought, but also in the initial formation of the carbinolamine intermediate. nih.gov The proposed mechanism involves concurrent reaction pathways for both the cyclization and water-elimination steps, both facilitated by phosphate ions. nih.gov

Role of Catalysis in Cyclization and Dehydration Steps

Catalysis is a key element in the efficient synthesis of 2-oxazolines through dehydrative cyclization. Various catalysts have been developed to promote this transformation. For instance, triflic acid (TfOH) has been shown to be an effective promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines, with water as the only byproduct. mdpi.comnih.gov Mechanistic studies, including stereoselectivity and 18O labeling, suggest that this reaction may proceed through a hybrid mechanism where the activation of the hydroxyl group is the dominant pathway. mdpi.com

Both Brønsted and Lewis acids can catalyze the isomerization of certain amides to form 2-oxazolines, with Cu(OTf)₂ being a particularly effective Lewis acid catalyst for this purpose. nih.gov In other systems, catalysts like Ru/C have been used for the one-pot synthesis of oxazolines from glycerol (B35011) and ammonia (B1221849). rsc.org In this case, the catalyst's various oxidation states (Ru⁰, RuO₂, and RuO₃) play synergistic roles in activating the carbonyl group and dissociating ammonia. rsc.org The acidity of the catalyst, specifically a higher Brønsted to Lewis acid ratio, also promotes the selective formation of the oxazoline product. rsc.org

The table below provides examples of catalysts used in oxazoline synthesis and their proposed roles.

| Catalyst | Substrate | Proposed Role of Catalyst |

| Triflic Acid (TfOH) | N-(2-hydroxyethyl)amides | Promotes dehydrative cyclization, likely through activation of the hydroxyl group. mdpi.comnih.gov |

| Copper(II) Triflate (Cu(OTf)₂) | 3-Amido-2-phenyl azetidines | Acts as a Lewis acid to facilitate stereospecific isomerization. nih.gov |

| Ruthenium on Carbon (Ru/C) | Glycerol and Ammonia | Multivalent Ru species activate the carbonyl group, while Ru⁰ facilitates ammonia dissociation. rsc.org |

| Phosphate | Glycolaldehyde and Cyanamide | Catalyzes the formation of the carbinolamine intermediate, cyclization, and dehydration. nih.gov |

Nucleophilic Reactivity and Regioselectivity

The reactivity of 2-amino-2-oxazoline is largely dictated by the presence of two nitrogen atoms, which can act as nucleophilic centers. The molecule exists in a tautomeric equilibrium between the 2-amino-2-oxazoline (A) and the 2-iminooxazolidine (B) forms. This equilibrium is crucial for understanding its chemical behavior, as it allows for reactions to occur at either the exocyclic amino nitrogen or the endocyclic imino nitrogen. These compounds are generally strong bases that form well-defined salts, such as the hydrochloride salt.

Role of Exocyclic and Endocyclic Nitrogen Atoms as Nucleophilic Centers

The 2-amino-2-oxazoline structure contains a cyclic amidine system, which features two distinct nucleophilic nitrogen centers: an exocyclic amino group (-NH2) and an endocyclic imino nitrogen (=N-). The nucleophilicity of these centers is influenced by the tautomeric equilibrium between the amino-oxazoline and the imino-oxazolidine forms.

Exocyclic Nitrogen (N_exo_): This nitrogen atom, present in the 2-amino form, behaves as a primary amine. Its lone pair of electrons is available for nucleophilic attack.

Endocyclic Nitrogen (N_endo_): This nitrogen, part of the oxazoline ring, acts as an imine nitrogen. In the 2-imino tautomer, it is a secondary amine and can also be a potent nucleophilic site.

The distribution of electron density and, consequently, the relative nucleophilicity of the two nitrogen atoms can be influenced by factors such as solvent, temperature, and the nature of the electrophile. In its hydrochloride salt form, the most basic nitrogen is protonated, which affects its availability as a nucleophile until it is deprotonated by a base.

Regioselectivity in Reactions with Electrophiles (e.g., Isocyanates)

The presence of two competing nucleophilic sites leads to questions of regioselectivity when 2-amino-2-oxazoline reacts with electrophiles. Studies on the analogous 2-amino-2-thiazoline (B132724) system, when reacting with electrophiles like isocyanates, provide significant insight into this process. The reaction can theoretically yield two different products, resulting from the electrophile's addition to either the endocyclic or the exocyclic nitrogen.

Research has shown that the reaction is highly regioselective. The addition of isocyanates predominantly occurs at the endocyclic nitrogen atom . nih.gov This leads to the formation of the endocyclic adduct, which is considered the kinetic and thermodynamically favored product. nih.gov The assignment of these structures has been unequivocally confirmed by methods including X-ray diffraction analysis in related systems. nih.gov

| Reactant | Electrophile | Major Product | Site of Attack | Supporting Evidence |

|---|---|---|---|---|

| 2-Amino-2-thiazoline derivatives | Isocyanates | Endo adduct | Endocyclic Nitrogen | Kinetic and enthalpy-favored product; confirmed by X-ray diffraction and semiempirical calculations. nih.gov |

| 2-Amino-2-thiazoline derivatives | Isothiocyanates | Endo adduct | Endocyclic Nitrogen | Addition occurs at the ring endocyclic nitrogen in a regiospecific manner. nih.gov |

Intramolecular Transposition Mechanisms

While the initial attack by electrophiles such as isocyanates favors the endocyclic nitrogen, subsequent rearrangements are possible under certain conditions. nih.gov An important intramolecular transposition has been observed in the adducts formed from the reaction of 2-amino-2-thiazolines with isocyanates. nih.gov

Specifically, when the exocyclic nitrogen atom is unsubstituted (i.e., it is a primary amine, -NH2), the initially formed endo adduct can undergo thermal rearrangement. nih.gov This process involves the transposition of the acyl group from the endocyclic nitrogen to the exocyclic nitrogen, resulting in the more stable exo adduct. This rearrangement does not typically occur if the exocyclic nitrogen is already substituted with alkyl or aryl groups. nih.gov Trapping experiments have further elucidated this mechanism, showing that acyl exchange can occur in the reaction mixture, leading to the formation of new endo adducts. nih.gov

Another instance of intramolecular rearrangement is proposed in the synthesis of 2-amino-2-oxazolines from sodium cyanamide and chlorohydrins. The proposed mechanism involves the reaction of an epoxide intermediate with cyanamide to form an unstable intermediate that subsequently rearranges to the final 2-amino-2-oxazoline product.

Derivatization and Functionalization Strategies for Advanced Applications

Amine Protection and Deprotection Strategies

Protecting the amine group is a fundamental step in the multi-step synthesis of more complex molecules derived from 2-amino-2-oxazoline. This strategy temporarily blocks the reactivity of the amine, allowing chemical transformations to be performed on other parts of the molecule without unintended side reactions. mychemblog.com The protecting group can be removed later in the synthetic sequence to restore the amine functionality.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many reaction conditions and its straightforward removal under moderately acidic conditions. wikipedia.org The protection of 2-amino-2-oxazoline hydrochloride involves the reaction of its amine function with di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O). mychemblog.comwikipedia.org

Since the starting material is a hydrochloride salt, the amine group is protonated. Therefore, the reaction requires the presence of a base to neutralize the salt and generate the free, nucleophilic amine. This free amine then attacks the electrophilic carbonyl carbon of the Boc anhydride. Standard bases for this transformation include sodium bicarbonate, triethylamine (B128534) (TEA), or 4-(dimethylamino)pyridine (DMAP). mychemblog.comwikipedia.org The choice of base and solvent can be optimized to ensure efficient conversion. The general reaction proceeds by liberating the free amine from its salt form, which then reacts to form the N-Boc protected carbamate (B1207046) derivative. Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent. wikipedia.org

Table 1: Reagents for Boc Protection of Amines

| Reagent Role | Example Compound | Abbreviation |

| Protecting Agent | Di-tert-butyl dicarbonate | (Boc)₂O |

| Base | Triethylamine | TEA |

| Base/Catalyst | 4-(Dimethylamino)pyridine | DMAP |

| Base | Sodium Bicarbonate | NaHCO₃ |

| Deprotecting Acid | Trifluoroacetic Acid | TFA |

Formation of Substituted 2-Iminooxazolidines

The unique structure of 2-amino-2-oxazoline, featuring an amidine system, allows for tautomerism between the 2-amino-2-oxazoline form and the 2-iminooxazolidine form. This equilibrium results in two nucleophilic nitrogen atoms: the exocyclic amino nitrogen and the endocyclic ring nitrogen. This dual reactivity is central to the formation of substituted 2-iminooxazolidines.

The reaction of 2-amino-2-oxazolines with electrophiles like isocyanates and isothiocyanates can lead to a mixture of products due to the presence of the two nucleophilic nitrogen centers. The condensation of isocyanates with 2-amino-2-oxazoline derivatives is a practical route to creating functionalized ureas. This reaction can produce two distinct regioisomers, where the carbamoyl (B1232498) moiety from the isocyanate is attached to either the exocyclic or the endocyclic nitrogen.

Research on the derivatization of 5-[(2-methylphenoxy)methyl]-2-amino-2-oxazoline with (+)-(R)-α-methylbenzyl isocyanate has shown that two regioisomers are indeed formed. These correspond to substitution on the exocyclic amino group and the endocyclic ring nitrogen, leading to different substituted 2-iminooxazolidine structures. The reaction with isothiocyanates follows a similar principle, yielding thiourea (B124793) derivatives. The formation of these adducts is often a stepwise process, and the relative stability of the endo versus exo adducts can be influenced by substitution patterns on the starting material.

Table 2: Potential Regioisomers from Reaction with Isocyanates

| Point of Attachment | Resulting Structure | Description |

| Exocyclic Nitrogen | N-substituted urea (B33335) | The carbamoyl group is attached to the exterior amino group. |

| Endocyclic Nitrogen | 3-substituted-2-iminooxazolidine | The carbamoyl group is attached to the nitrogen atom within the oxazoline (B21484) ring. |

Conjugation and Bioconjugation Approaches

Conjugating the 2-amino-2-oxazoline core to other molecules, particularly those of biological relevance, is a key strategy for developing new therapeutic agents and research tools.

The synthesis of bioconjugates linking an oxazoline ring to amino acids has been explored to create molecules with potential for supramolecular interactions. wikipedia.org These bioconjugates typically consist of three parts: the oxazoline ring, a central aromatic unit, and an amino acid substituent. wikipedia.org

Two primary synthetic pathways have been described for creating the necessary β-amino alcohol precursors, which are subsequently cyclized to form the final oxazoline bioconjugates. wikipedia.org

Linear Synthesis: This method involves a step-by-step approach using protecting groups to ensure specific bond formations. wikipedia.org

One-Pot Synthesis: This more direct approach combines multiple reaction steps into a single procedure, often using various coupling reagents to facilitate the connections between the building blocks. mychemblog.comwikipedia.org

In the final step, the β-amino alcohol precursors undergo cyclization to form the desired oxazoline ring, yielding the final bioconjugate. wikipedia.org

The derivatization of 2-amino-2-oxazolines is a valuable strategy for designing ligands that can interact with specific biological targets. An important application is the development of ligands for imidazoline (B1206853) binding sites, which are implicated in conditions like mood disorders.

For example, 5-[(2-methylphenoxy)methyl]-2-amino-2-oxazoline has been specifically designed as a ligand for these sites. To study its pharmacokinetic properties and stereospecificity, it was derivatized by reaction with (+)-(R)-α-methylbenzyl isocyanate. This reaction not only attaches a chiral handle to the molecule but also creates a more complex structure suitable for analytical separation and binding studies. The resulting diastereomers can then be separated and their affinities for different imidazoline receptor subtypes (I₁ and I₂) can be determined, providing insight into the structure-activity relationship of these ligands.

Introduction of Diverse Functional Groups

The chemical architecture of 2-amino-2-oxazoline, characterized by a reactive exocyclic amino group and a stable oxazoline ring, provides a versatile platform for the introduction of a wide array of functional groups. This derivatization is crucial for tailoring the molecule's properties for advanced applications, ranging from pharmacologically active agents to specialized polymer science. The primary sites for functionalization are the amino group and the carbon atoms of the oxazoline ring, particularly at the 5-position.

The exocyclic amino group of 2-amino-2-oxazoline readily undergoes reactions typical of primary amines, allowing for the attachment of various substituents. Research has demonstrated that modifications to this group can significantly influence the compound's biological activity. For instance, the introduction of alkyl groups to the amino function has been explored. In one study, 2-amino-5-phenyl-2-oxazoline was treated with methyl iodide in the presence of potassium carbonate to yield a monomethylated derivative. mdma.ch This highlights a straightforward method for N-alkylation.

Furthermore, the amino group serves as a reactive handle for creating more complex structures, such as thioureas. In the context of polymer chemistry, poly(2-oxazoline)s with pendant primary amino groups have been synthesized. These amino groups were subsequently reacted with various isothiocyanates to form thiourea linkages, demonstrating the accessibility and reactivity of the amine for coupling reactions. tu-dresden.de

Functionalization is not limited to the amino group; the oxazoline ring itself can be substituted. The synthesis of 2-amino-5-aryl-2-oxazolines is a prime example of introducing significant functional groups, where an aryl moiety at the 5-position plays a critical role in the molecule's anorectic properties. mdma.ch Studies have shown that further substitution on this aryl ring, such as with para-chloro or para-fluoro groups, can augment the compound's potency. mdma.ch This indicates that the oxazoline scaffold can be systematically modified to fine-tune its effects.

Another strategy for introducing functionality is through the synthesis of the oxazoline ring from functionalized precursors. For example, the synthesis of 2-amino-5-((p-chlorophenyl)thiomethyl)-2-oxazoline (B13966564) involves building the molecule with a pre-installed thiomethyl and p-chlorophenyl group, showcasing the integration of diverse functionalities like thioethers and halogenated aryl groups. ontosight.ai Similarly, the reaction of epoxides with cyanamide (B42294) can produce 2-amino-2-oxazolines with substituents derived from the epoxide starting material, such as a chloromethyl group from epichlorohydrin (B41342).

The derivatization strategies are summarized in the table below, which details the introduction of various functional groups onto the 2-amino-2-oxazoline framework.

Table 1: Examples of Functionalization of 2-Amino-2-oxazoline and its Derivatives

| Starting Compound | Reagent/Method | Introduced Functional Group | Resulting Derivative | Research Context |

|---|---|---|---|---|

| 2-Amino-5-phenyl-2-oxazoline | Methyl iodide, Potassium carbonate | Methyl group (on amino) | N-Methyl-5-phenyl-2-amino-2-oxazoline | Investigation of structure-activity relationships. mdma.ch |

| Poly(2-oxazoline) with pendant amino groups | Isothiocyanates | Thiourea | Poly(2-oxazoline) with pendant thiourea groups | Demonstrating reactivity of pendant amino groups for polymer modification. tu-dresden.de |

| Styrene Oxide | Cyanogen (B1215507) bromide | Phenyl group (at C5) | 2-Amino-5-phenyl-2-oxazoline | Synthesis of potent anorectic agents. mdma.ch |

| p-Chlorostyrene Oxide | Cyanogen bromide | p-Chlorophenyl group (at C5) | 2-Amino-5-(p-chlorophenyl)-2-oxazoline | Augmenting biological activity through substitution. mdma.ch |

| p-Fluorostyrene Oxide | Cyanogen bromide | p-Fluorophenyl group (at C5) | 2-Amino-5-(p-fluorophenyl)-2-oxazoline | Enhancing potency via halogen substitution. mdma.ch |

| Epichlorohydrin | Sodium cyanamide | Chloromethyl group (at C5) | 2-Amino-5-chloromethyl-2-oxazoline | Synthesis from functionalized precursors. |

These examples underscore the chemical tractability of 2-amino-2-oxazoline, which allows for the systematic introduction of diverse functional groups. This capability is fundamental to the exploration of its derivatives in medicinal chemistry and materials science.

Applications in Polymer Science and Engineering

2-Amino-2-oxazoline as a Monomer for Poly(2-oxazoline)s (POx) Synthesis

While the direct polymerization of 2-amino-2-oxazoline is challenging due to the reactive amino group, its protected derivatives are valuable monomers for creating functional poly(2-oxazoline)s. mdpi.comepa.gov These polymers are considered pseudo-peptides due to the structural similarity of their polyamide backbone to naturally occurring peptides. nih.gov The synthesis of these polymers is most commonly achieved through cationic ring-opening polymerization (CROP), a versatile method that allows for the creation of well-defined polymer architectures. researchgate.netnih.gov

Cationic Ring-Opening Polymerization (CROP) Mechanisms

CROP is a chain-growth polymerization technique that proceeds via a cationic mechanism, enabling the synthesis of polymers with controlled molecular weights and narrow molar mass distributions. mdpi.comnih.gov This level of control is a significant advantage for producing materials with tailored properties for specific applications. mdpi.comresearchgate.net

The CROP of 2-oxazoline monomers follows a well-defined three-step mechanism: researchgate.net

Initiation: The process begins with the reaction of an electrophilic initiator, such as an alkyl tosylate or triflate, with the nitrogen atom of the 2-oxazoline monomer. beilstein-journals.orgnih.gov This initial step forms a cyclic oxazolinium cation, the active species that starts the polymer chain growth. researchgate.net The initiation phase involves the formation of two radicals from the homolysis of a sigma bond. chemistrysteps.com

Propagation: During this stage, the polymer chain grows as additional monomer units sequentially add to the active cationic chain end. researchgate.net The 2-oxazoline monomer attacks the electrophilic carbon of the oxazolinium ring, leading to ring-opening and the formation of a new amide bond within the polymer backbone. researchgate.net This process repeats, extending the polymer chain.

Termination: The polymerization process is concluded by the addition of a nucleophilic terminating agent. mdpi.comresearchgate.net This agent reacts with the active cationic chain end, neutralizing it and stopping further chain growth. researchgate.net Common terminating agents include water, amines, and carboxylates, which can also be used to introduce specific functionalities at the polymer chain end. nih.govresearchgate.net

The choice of initiator and the associated counter-anion significantly impacts the CROP process. Strong electrophiles like methyl tosylates and triflates are commonly used as initiators. beilstein-journals.orgnih.govacs.org The stability of the propagating species, the oxazolinium cation, is influenced by the nature of the counter-anion. A less nucleophilic counter-anion generally leads to a more stable and "living" polymerization, where termination and chain transfer reactions are minimized. mdpi.com This stability is crucial for synthesizing well-defined polymers with predictable molecular weights and low dispersity. rsc.org For instance, the use of a 2-ethyl-3-methyl-2-oxazolinium triflate salt as an initiator at 60 °C has been shown to result in polymers with a relatively narrow molar mass distribution. beilstein-journals.orgnih.gov

| Initiator Type | Common Examples | Impact on Polymerization |

| Alkyl Tosylates | Methyl p-toluenesulfonate (MeOTs) | Widely used, provides good control over polymerization. researchgate.net |

| Alkyl Triflates | Methyl trifluoromethanesulfonate (B1224126) (MeOTf) | Highly reactive, can initiate polymerization at low temperatures. nih.gov |

| Alkyl Halides | Not specified | Less common, may lead to less controlled polymerization. beilstein-journals.orgnih.gov |

| Initiator Salts | N-methyl-2-methyl-2-oxazolinium triflate | Can offer better control and narrower molar mass distributions. epa.gov |

The reactivity of the 2-oxazoline monomer is influenced by the substituent at the 2-position. Electron-donating groups can increase the nucleophilicity of the nitrogen atom, affecting the initiation and propagation rates. Conversely, bulky substituents can sterically hinder the approach of the monomer to the growing chain end. nih.gov

The choice of solvent is also critical for a successful CROP. Polar solvents like acetonitrile (B52724) are commonly used as they can stabilize the cationic propagating species. acs.org However, there is a growing interest in more sustainable or "green" solvents. beilstein-journals.orgnih.govrsc.org Studies have shown that the solvent is not always inert and can participate in side reactions, affecting the control over the polymerization. beilstein-journals.orgnih.gov The polymerization temperature and monomer concentration are additional factors that need to be carefully controlled to achieve a well-defined polymer. beilstein-journals.orgnih.govacs.org

Copolymerization Strategies (e.g., with 2-Ethyl-2-oxazoline)

Copolymerization is a powerful strategy to tailor the properties of poly(2-oxazoline)s. By incorporating different monomers into the polymer chain, properties such as hydrophilicity, thermal behavior, and functionality can be precisely controlled. nih.govnih.gov A common comonomer used with protected 2-amino-2-oxazoline derivatives is 2-ethyl-2-oxazoline (B78409) (EtOx), a hydrophilic monomer. epa.govnih.gov

The copolymerization of a Boc-protected amino-functional 2-oxazoline with EtOx allows for the synthesis of random copolymers. epa.gov After polymerization, the Boc protecting group can be removed to yield poly(2-oxazoline)s with pendant primary amino groups. epa.gov The density of these functional groups along the polymer chain can be controlled by adjusting the monomer feed ratio during copolymerization. epa.gov These amino groups are then available for further post-polymerization modifications. epa.gov

Block copolymers can also be synthesized through sequential monomer addition in a living CROP process. nih.govacs.org For example, a block of poly(2-ethyl-2-oxazoline) can be synthesized first, followed by the addition of a protected 2-amino-2-oxazoline monomer to grow a second block. This results in an amphiphilic block copolymer with distinct hydrophilic and functional blocks.

Functionalized Poly(2-oxazoline)s from 2-Amino-2-oxazoline Derivatives

The primary utility of incorporating 2-amino-2-oxazoline derivatives into poly(2-oxazoline)s is the introduction of reactive primary amine functionalities after deprotection. These pendant amino groups serve as versatile handles for post-polymerization modification, allowing for the attachment of a wide range of molecules and the creation of materials with specific properties. epa.gov

For instance, the pendant amino groups can be reacted with isothiocyanates to form thiourea (B124793) linkages. This has been demonstrated with molecules like benzyl (B1604629) isothiocyanate and the fluorescent dye tetramethyl rhodamine isothiocyanate (TRITC). epa.gov Furthermore, reaction with a bifunctional isothiocyanate can lead to the formation of cross-linked poly(2-oxazoline) hydrogels. epa.gov Other post-polymerization modifications can include the attachment of drugs, targeting ligands, or other polymers to create advanced materials for biomedical applications such as drug delivery and tissue engineering. nih.govmdpi.com The ability to create nitrile-functionalized poly(2-oxazoline)s further expands the possibilities for creating polymer therapeutics. nih.gov

| Functionalization Strategy | Reactant | Resulting Structure/Material |

| Thiourea Formation | Benzyl isothiocyanate, TRITC | Polymers with pendant thiourea groups, fluorescently labeled polymers. epa.gov |

| Cross-linking | Bifunctional isothiocyanate | Poly(2-oxazoline) hydrogels. epa.gov |

| Conjugation | Drugs, Targeting Ligands | Drug-polymer conjugates, targeted delivery systems. |

Design of Stimuli-Responsive Poly(2-oxazoline)s

The incorporation of amino groups is instrumental in designing "smart" poly(2-oxazoline)s that respond to environmental stimuli such as temperature and pH. mdpi.comnih.gov This responsiveness is critical for applications like on-demand drug delivery and bio-sensing.

A notable class of thermoresponsive polymers is the poly(2-dialkylamino-2-oxazoline)s (PAmOx). rsc.orgdntb.gov.ua These polymers are synthesized via the acylation of linear polyethyleneimine and exhibit lower critical solution temperature (LCST) behavior, meaning they are soluble in water at lower temperatures but become insoluble and precipitate as the temperature rises above a specific point (the cloud point temperature, Tcp). researchgate.netrsc.org

The thermoresponsive properties of PAmOx are highly dependent on the nature of the alkyl substituents on the amino group. researchgate.netrsc.org The hydrophilicity of the polymer, and thus its cloud point, can be precisely tuned by changing these substituents. For instance, poly(2-dimethylamino-2-oxazoline) is very hydrophilic, while poly(2-diisopropylamino-2-oxazoline) is hydrophobic. researchgate.netrsc.org A particularly interesting example is poly(2-diethylamino-2-oxazoline) (PDEAOx), which displays a sharp and rapid LCST transition around room temperature (24 °C), making it highly suitable for constructing advanced stimuli-responsive biomaterials. researchgate.netrsc.orgrsc.org

Table 2: Thermoresponsive Properties of Poly(2-dialkylamino-2-oxazoline)s (PAmOx)

| Polymer | Side-Chain Substituent | Hydrophilicity | Cloud Point (Tcp) in Water |

|---|---|---|---|

| Poly(2-dimethylamino-2-oxazoline) | Dimethyl | Very Hydrophilic | > 100 °C |

| Poly(2-diethylamino-2-oxazoline) (PDEAOx) | Diethyl | Moderately Hydrophilic | ~24 °C |

| Poly(2-dipropylamino-2-oxazoline) | Dipropyl | Hydrophobic | < 5 °C |

| Poly(2-diisopropylamino-2-oxazoline) | Diisopropyl | Very Hydrophobic | Insoluble |

Data sourced from research on PAmOx synthesized by acylation of linear polyethyleneimine. researchgate.netrsc.orgrsc.org

The amino groups within the polymer structure are inherently pH-sensitive. At low pH, they become protonated (e.g., -NH3+), increasing the polymer's charge and hydrophilicity. This change in ionization state can be harnessed to create pH-responsive systems. For example, hydrogels containing primary, secondary, and tertiary amino groups have been used for the reversible binding of negatively charged genetic material like DNA. researchgate.net The binding is driven by electrostatic interactions at a certain pH, and release can be triggered by a change in pH or displacement by other charged molecules. researchgate.net

Furthermore, pH-responsiveness can be engineered into the polymer side chains through post-polymerization modification. In one study, a poly(2-oxazoline) with ester side chains was modified via amidation with acetal (B89532) glycerol (B35011) amine. acs.org The resulting polymer contains acetal groups that are stable at physiological pH (7.4) but hydrolyze under mildly acidic conditions (e.g., pH 4). This hydrolysis converts the side chains into highly hydrophilic glycerol units, leading to the dissolution of the polymer. acs.org This mechanism allows for the design of dual-responsive nanocarriers that are both thermoresponsive and pH-degradable, making them ideal for targeted drug delivery to acidic environments like tumors or endosomes. acs.org

Hydrogel Formation and Biomaterial Fabrication

Poly(2-oxazoline)s bearing amino groups are excellent precursors for the fabrication of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. rsc.org These materials are extensively researched for biomedical applications, including tissue engineering and 3D cell culture. rsc.orgnih.gov

Covalently crosslinked hydrogels can be formed from amino-functionalized poly(2-oxazoline)s. Copolymers of 2-ethyl-2-oxazoline and an amino-bearing oxazoline (B21484) monomer can be crosslinked after polymerization using difunctional agents that react with the amino groups. researchgate.netrsc.org For example, epichlorohydrin (B41342) or bis-glycidyl ethers can be used to link the polymer chains together, forming a stable hydrogel network. sigmaaldrich.comresearchgate.net The resulting hydrogels contain primary, secondary, and tertiary amino groups, which can be utilized for specific functions like binding biomolecules. researchgate.net

The ability to introduce functional groups via copolymerization or post-polymerization modification allows for the fine-tuning of hydrogel properties, such as the degree of crosslinking, mechanical strength, and bioactivity. researchgate.net For instance, reactive units can be introduced along the polymer chain by the partial hydrolysis of PEtOx to create PEtOx-PEI copolymers, which can then be crosslinked to form biocompatible nanogels suitable for drug delivery. sigmaaldrich.com This versatility in chemical design makes amino-functionalized poly(2-oxazoline)s a powerful platform for creating advanced biomaterials tailored for specific needs. researchgate.net

Encapsulation and Controlled Release Applications

Polymers derived from the 2-amino-2-oxazoline structural unit are highly valuable for encapsulation and the development of controlled release systems. The primary amine groups, which are cationic at physiological pH, can interact with anionic therapeutic molecules such as nucleic acids (DNA and RNA) and certain drugs, facilitating their encapsulation into polymer-based nanoparticles.

Detailed Research Findings:

Researchers have successfully synthesized cationic poly(2-oxazoline) (CPOx) block copolymers for gene delivery. nih.gov These copolymers are created by polymerizing a non-ionic 2-oxazoline with a specially designed monomer containing a protected amine group, such as 2-(N-methyl, N-Boc-amino)-methyl-2-oxazoline. nih.gov After polymerization, the protecting groups (e.g., tert-butyloxycarbonyl or Boc) are removed to expose the amine functionalities. These cationic polymers can then electrostatically self-assemble with negatively charged plasmid DNA (pDNA) to form stable nanoparticles known as polyplexes. nih.gov These polyplexes serve to protect the genetic material from degradation and facilitate its delivery into target cells. nih.gov

Another strategy involves the partial hydrolysis of poly(2-ethyl-2-oxazoline) (PEtOx), which converts some of the side chains into linear polyethyleneimine (PEI) segments. sigmaaldrich.com These resulting copolymers possess amine groups from the PEI blocks and can be crosslinked to form biocompatible nanogels suitable for drug delivery applications. sigmaaldrich.com

Furthermore, hydrogels created from amine-containing poly(2-alkyl-2-oxazoline)s (PAOXAs) have demonstrated sophisticated controlled release capabilities. rsc.org In one study, these hydrogels were used to bind negatively charged DNA. The release of the encapsulated DNA could be precisely triggered by introducing a competing polyanion, such as heparin, which displaces the DNA from the cationic polymer network. rsc.org This mechanism allows for on-demand release of the therapeutic cargo.

The table below summarizes key findings in the application of these polymers for encapsulation and controlled release.

| Polymer System | Encapsulated Agent | Release Mechanism | Application | Reference |

| Cationic Poly(2-oxazoline) (CPOx) Block Copolymer | Plasmid DNA (pDNA) | Self-assembly into polyplexes | Gene Delivery | nih.gov |

| PEtOx-PEI Copolymers | General Drug Molecules | Crosslinking into nanogels | Drug Delivery | sigmaaldrich.com |

| Amine-containing PAOXA Hydrogels | DNA | Competitive displacement by heparin | Controlled DNA Release | rsc.org |

Integration into Biocompatible Networks

The integration of the 2-amino-2-oxazoline motif into biocompatible networks, such as hydrogels and scaffolds, is critical for applications in tissue engineering and regenerative medicine. The amine groups along the polymer backbone serve as reactive handles for cross-linking, enabling the formation of stable, three-dimensional polymer networks.

Detailed Research Findings:

The creation of such networks is often achieved by reacting the amine-functionalized poly(2-oxazoline)s with a suitable cross-linking agent. For example, hydrogels can be formed by reacting the amino groups of amine-bearing PAOXAs with epichlorohydrin in an aqueous solution. rsc.org The resulting hydrogel networks are biocompatible and can be designed to have specific mechanical properties and swelling behaviors tailored to the intended application.

These biocompatible networks are not limited to standalone hydrogels. Innovative research has shown the formation of hybrid materials by generating these hydrogels within the pores of inert matrices like porous polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). rsc.org This approach creates hydrogel microstructures with tunable pore sizes, which can be used to immobilize biomolecules and serve as scaffolds for cell culture. rsc.org

The inherent properties of poly(2-oxazoline)s, such as their "stealth" behavior which reduces non-specific protein adsorption, combined with the functionality provided by the amine groups, make these networks particularly promising for biomedical use. rsc.orgnih.govnih.gov The biocompatibility of these networks has been confirmed through cytotoxicity assays, which show that the materials are non-toxic to cells. nih.govacs.org This makes them suitable for creating environments that can support cell growth or act as long-term biodegradable implants. acs.orgrsc.org

The table below details examples of how these polymers are integrated into biocompatible networks.

| Polymer System | Cross-linking Strategy | Network Type | Key Feature | Reference |

| Amine-containing PAOXAs | Reaction with epichlorohydrin | Covalently cross-linked hydrogel | Tunable properties for biomolecule immobilization | rsc.org |

| Amine-containing PAOXAs in porous matrices | In-situ hydrogel formation within PE/PP | Hybrid scaffold material | Controlled pore size and architecture | rsc.org |

| Poly(2-isopropenyl-2-oxazoline) (PiPOx) | Reaction with dicarboxylic acids | Biodegradable hydrogel | Non-cytotoxic degradation products | acs.org |

Catalytic Applications and Ligand Development

2-Oxazolines and their Derivatives as Ligands in Metal Catalysis

Ligands containing a chiral 2-oxazoline ring are instrumental in asymmetric catalysis. wikipedia.org Their effectiveness is largely attributed to the proximity of the stereocenter to the coordinating nitrogen atom, which allows for significant influence over the stereochemical outcome of reactions at the metal center. bldpharm.com The synthesis of these chiral ligands is often achieved through the cyclization of readily available and optically pure 2-amino alcohols, which can be derived from amino acids. wikipedia.orgresearchgate.net

Chiral Oxazolines in Asymmetric Catalysis.nih.goveurekaselect.comthieme-connect.com

Chiral oxazoline-containing ligands are among the most effective and commonly utilized classes of ligands in asymmetric catalysis. acs.orgbldpharm.com Their modular structure allows for fine-tuning of steric and electronic properties to optimize enantioselectivity for specific transformations. nih.gov Major classes of these ligands include bis(oxazolines) (BOX) and phosphinooxazolines (PHOX). wikipedia.org

The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a powerful tool for carbon-carbon bond formation. wikipedia.org The use of chiral ligands, including those derived from oxazolines, has enabled the development of highly enantioselective versions of this reaction, known as asymmetric allylic alkylation (AAA). wikipedia.org

In the Trost asymmetric allylic alkylation, a palladium catalyst, often supported by a chiral ligand like the Trost "Standard Ligand," facilitates the reaction. wikipedia.orgacs.org The chiral ligand creates a specific steric and electronic environment around the metal center, which controls the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, leading to high enantiomeric excess in the product. wikipedia.orgacs.org

For instance, heteroarylidene malonate-type bis(oxazoline) ligands have been successfully applied in palladium-catalyzed allylic alkylation, with one particular ligand affording up to 96% enantiomeric excess for the product. nih.gov Similarly, sugar-annulated pyridyl (PYOX)- and cyclopropyl (B3062369) (CYBOX)-substituted oxazoline (B21484) ligands have demonstrated high asymmetric induction (up to 98% ee) in the palladium-catalyzed Tsuji-Trost reaction of rac-1,3-diphenylallyl acetate (B1210297) with dimethyl malonate. nih.gov

Table 1: Examples of Chiral Oxazoline Ligands in Asymmetric Alkylation

| Ligand Type | Reaction | Catalyst | Enantiomeric Excess (ee) | Reference |

| Heteroarylidene malonate-type bis(oxazoline) | Allylic Alkylation | Palladium | Up to 96% | nih.gov |

| Sugar-annulated PYOX and CYBOX | Tsuji-Trost Reaction | Palladium | Up to 98% | nih.gov |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. masterorganicchemistry.com The use of chiral ligands, including phosphite-oxazolines, has led to the development of asymmetric Heck reactions with high regio- and enantioselectivities. nih.gov These ligands, derived from readily available sources like D-glucosamine, have shown excellent results, achieving up to 99% enantiomeric excess in the palladium-catalyzed Heck reaction of various substrates. nih.gov

The aza-Wacker reaction, an aminopalladation of an alkene, has also benefited from the use of chiral oxazoline ligands. For example, a palladium-catalyzed regioselective asymmetric aminohydroxylation of 1,3-dienes proceeds via a cascade aminopalladation (aza-Wacker)/asymmetric allylation sequence, with a specific oxazoline-containing ligand chelating in a bidentate mode throughout the catalytic cycle. acs.org

Coordination Chemistry of 2-Oxazoline Ligands with Transition Metals (e.g., Pd(II), Zn(II)).acs.orgeurekaselect.com

The coordination chemistry of 2-oxazoline ligands with transition metals is fundamental to their application in catalysis. These ligands typically act as N-donors, coordinating to the metal center through the nitrogen atom of the oxazoline ring. wikipedia.orgpurdue.edu The formation of stable metal complexes is a prerequisite for their catalytic activity.

The coordination of 2-oxazoline ligands to transition metals like palladium(II) and zinc(II) has been extensively studied. acs.org For instance, sugar-annulated PYOX ligands form stable complexes with Pd(II), which have been fully characterized by NMR spectroscopy and X-ray crystallography. nih.gov These analyses have revealed changes in the conformation of the sugar moiety upon complexation with the palladium(II) species. nih.gov

Similarly, novel zinc(II) complexes of a quinoline (B57606) derivative ligand have been synthesized and characterized. nih.gov Job's plot analysis has indicated a 1:2 metal-to-ligand stoichiometric ratio for these complexes. nih.gov The thermal stability of these metal complexes is also a crucial factor, with studies showing that many are stable at elevated temperatures. nih.gov

The geometry of the resulting metal complex is a key determinant of its catalytic performance. For example, in some Ni(II) complexes with 2-acylmethyl-2-oxazoline derived ligands, a distorted seesaw-shaped disposition of binding atoms around the metal center has been observed. nih.gov

Table 2: Coordination of 2-Oxazoline Ligands with Transition Metals

| Metal Ion | Ligand Type | Coordination Mode | Key Findings | Reference |

| Pd(II) | Sugar-annulated PYOX | Bidentate (N,N) | Stable complex, conformational change upon complexation. | nih.gov |

| Zn(II) | Quinoline derivative | Bidentate (N,O) | 1:2 metal-to-ligand ratio, thermodynamically favored formation. | nih.gov |

| Ni(II) | 2-Acylmethyl-2-oxazoline derivative | Bidentate (N,O) | Distorted seesaw geometry. | nih.gov |

Design of Hybrid Donor-Type Ligands.ccspublishing.org.cn

The modularity of oxazoline synthesis allows for the design of hybrid donor-type ligands, where the oxazoline moiety is combined with other coordinating groups to create ligands with tailored properties. acs.org These hybrid ligands can offer unique steric and electronic environments at the metal center, leading to improved catalytic activity and selectivity.